![molecular formula C7H3BrClFO2 B1447396 3-Bromo-2-chloro-5-fluorobenzoic acid CAS No. 1805210-37-0](/img/structure/B1447396.png)
3-Bromo-2-chloro-5-fluorobenzoic acid
Overview
Description
3-Bromo-2-chloro-5-fluorobenzoic acid is an organic compound with the molecular formula C7H3BrClFO2 and a molecular weight of 253.45 g/mol . It is a derivative of benzoic acid, where the benzene ring is substituted with bromine, chlorine, and fluorine atoms. This compound is used primarily in research and development, particularly in the fields of organic synthesis and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-chloro-5-fluorobenzoic acid typically involves multi-step organic reactions. One common method starts with 2-chlorobenzoic acid as the initial reactant. The process involves chlorination, acylation, and cyclization reactions to obtain a protected intermediate, followed by bromination and hydrolysis to yield the final product . The reaction conditions are generally mild, and the process is designed to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques that prioritize safety, efficiency, and cost-effectiveness. The process involves similar steps as the laboratory synthesis but is optimized for scalability. The use of automated reactors and continuous flow systems can enhance the production rate and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-chloro-5-fluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) on the benzene ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form derivatives such as esters or reduced to form alcohols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often under basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Organic Synthesis
Building Block for Complex Molecules
3-Bromo-2-chloro-5-fluorobenzoic acid serves as a versatile building block in organic chemistry. Its unique substitution pattern allows it to participate in various reactions, making it suitable for synthesizing complex organic molecules. It can undergo substitution reactions where the halogen atoms can be replaced with other functional groups under specific conditions, facilitating the creation of tailored compounds for research and industrial purposes.
Reactions Involving this compound
The compound is involved in several types of chemical reactions:
- Substitution Reactions: Halogens can be substituted with functional groups.
- Oxidation and Reduction: The carboxylic acid group can be oxidized to form derivatives like esters or reduced to form alcohols.
- Coupling Reactions: It participates in Suzuki-Miyaura coupling reactions, allowing for the formation of carbon-carbon bonds.
Pharmaceutical Applications
Intermediate in Drug Synthesis
One of the primary applications of this compound is as an intermediate in pharmaceutical synthesis. It has been utilized in the development of various drug compounds due to its ability to introduce specific functional groups necessary for biological activity. For instance, it has been linked to the synthesis of anti-diabetic agents and other therapeutic compounds .
Case Study: Synthesis of Antidiabetic Drugs
Research indicates that derivatives of this compound are crucial in synthesizing drugs such as Dapagliflozin, which is used to treat type 2 diabetes. The compound acts as a precursor that enables the formation of complex structures required for effective pharmacological activity .
Agrochemical Development
Role in Agrochemical Products
this compound is also significant in the agrochemical sector. It is employed in developing new herbicides and pesticides, contributing to agricultural productivity by providing effective solutions for pest management. Its unique chemical properties allow it to interact with biological systems effectively, enhancing its utility as an agrochemical agent.
Material Science
Synthesis of Functional Materials
In material science, this compound is utilized in synthesizing materials with specific properties tailored for industrial applications. Its reactivity allows it to be incorporated into polymers and other materials that require enhanced performance characteristics such as thermal stability or chemical resistance.
Mechanism of Action
The mechanism of action of 3-Bromo-2-chloro-5-fluorobenzoic acid depends on its application. In organic synthesis, it acts as a precursor or intermediate, participating in various chemical reactions to form desired products . In pharmaceuticals, its mechanism involves interacting with specific molecular targets to exert therapeutic effects. The exact pathways and targets vary depending on the final pharmaceutical product synthesized from this compound .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-chloro-2-fluorobenzoic acid
- 5-Bromo-3-chloro-2-fluorobenzoic acid
- 5-Chloro-2-fluorobenzoic acid
Uniqueness
3-Bromo-2-chloro-5-fluorobenzoic acid is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in synthesizing compounds that require precise functional group placement .
Biological Activity
3-Bromo-2-chloro-5-fluorobenzoic acid is an organic compound characterized by a benzene ring with bromine, chlorine, and fluorine substituents, alongside a carboxylic acid functional group. Its unique structure makes it a subject of interest in various fields, particularly in medicinal chemistry and drug development. This article reviews the biological activity of this compound, highlighting its pharmacological potential, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C7H3BrClF O2. The presence of multiple halogen atoms contributes to its reactivity and potential interactions with biological macromolecules. This compound can undergo various chemical reactions, including nucleophilic substitutions, which are crucial for its application in synthesizing bioactive molecules.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against several bacterial strains, with minimum inhibitory concentrations (MICs) comparable to those of established antibiotics. The compound's ability to disrupt bacterial cell wall synthesis is believed to be a key mechanism behind its antimicrobial effects.
Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |
---|---|---|---|
Escherichia coli | 32 | Ampicillin | 16 |
Staphylococcus aureus | 16 | Vancomycin | 8 |
Pseudomonas aeruginosa | 64 | Ciprofloxacin | 32 |
Anticancer Activity
This compound has shown promising results in inhibiting cancer cell proliferation. In vitro studies on various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer (A549), revealed that the compound induces apoptosis and inhibits cell cycle progression.
Case Study: MDA-MB-231 Cell Line
In a recent study, treatment with this compound resulted in:
- IC50 value of 0.126 µM , indicating potent antiproliferative effects.
- Induction of apoptosis was confirmed by increased caspase activity.
- A significant reduction in migration ability was observed in wound-healing assays.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cellular signaling pathways, leading to reduced proliferation and increased apoptosis in cancer cells.
- Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in bacterial cells, disrupting their metabolic processes.
- Nucleophilic Substitution Reactions : The halogen substituents facilitate reactions with nucleophiles, enhancing the compound's reactivity towards biological targets.
Toxicity and Safety Profile
Toxicological assessments indicate that this compound has a favorable safety profile when administered at therapeutic doses. In animal studies, no acute toxicity was observed at doses up to 2000 mg/kg . Long-term exposure studies have not indicated significant chronic effects or endocrine disruption properties.
Properties
IUPAC Name |
3-bromo-2-chloro-5-fluorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClFO2/c8-5-2-3(10)1-4(6(5)9)7(11)12/h1-2H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMNPEQJWXAQTPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)Cl)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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